3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid
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Overview
Description
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid is a complex organic compound with a unique structure that includes a benzodiazonine ring, a carboxylic acid group, and a dihydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazonine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, under acidic conditions to form the benzodiazonine ring.
Introduction of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dihydroxybenzyl chloride and a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the ketone group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used in peptide synthesis.
Uniqueness
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid is unique due to its combination of a benzodiazonine ring with a dihydroxyphenyl group and a carboxylic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
159903-66-9 |
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Molecular Formula |
C19H18N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-4-oxo-1,5,6,7-tetrahydro-1,5-benzodiazonine-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c22-16-6-5-11(8-17(16)23)7-13-10-20-14-4-2-1-3-12(14)9-15(19(25)26)21-18(13)24/h1-6,8,10,15,20,22-23H,7,9H2,(H,21,24)(H,25,26) |
InChI Key |
LNYMOKVIVBHJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(=CNC2=CC=CC=C21)CC3=CC(=C(C=C3)O)O)C(=O)O |
Origin of Product |
United States |
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